(E)-N-cyclopropyl-2-(5-oxo-4-(4-(2-phenylvinylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-[5-oxo-4-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]tetrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4S/c27-19(21-16-6-7-16)14-25-20(28)26(24-23-25)18-10-8-17(9-11-18)22-31(29,30)13-12-15-4-2-1-3-5-15/h1-5,8-13,16,22H,6-7,14H2,(H,21,27)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNMZEAEXKLTTF-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-cyclopropyl-2-(5-oxo-4-(4-(2-phenylvinylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and related case studies, providing a comprehensive overview based on diverse scientific literature.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler precursor molecules. The process includes the formation of a tetrazole ring, which is crucial for its biological activity. The general synthetic route can be summarized as follows:
- Formation of the Tetrazole Ring : This is achieved through the reaction of hydrazine derivatives with suitable carbonyl compounds.
- Cyclopropyl Substitution : Introduction of the cyclopropyl group is performed using cyclopropanation techniques.
- Final Acetamide Formation : The acetamide functional group is introduced in the final step to yield the target compound.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological effects.
Antiviral Activity
Research indicates that compounds containing tetrazole rings exhibit significant antiviral properties. For instance, nonannulated tetrazolylpyrimidines have shown moderate activity against influenza viruses with low cytotoxicity . This suggests that similar structures may provide a foundation for antiviral drug development.
Antimicrobial Properties
Tetrazole derivatives have been reported to possess broad-spectrum antimicrobial activity. In a study evaluating various synthesized tetrazole compounds, several exhibited notable antibacterial and antifungal effects . The presence of the sulfonamide group in (E)-N-cyclopropyl-2-(5-oxo...) may enhance its antimicrobial efficacy.
Analgesic and Anti-inflammatory Effects
The compound's structure suggests potential analgesic properties. Similar compounds have been predicted to exhibit multitarget activity as analgesics with high probabilities . This aligns with findings from related studies that emphasize the analgesic potential of tetrazole derivatives.
Case Studies and Research Findings
Several studies have investigated compounds similar to (E)-N-cyclopropyl-2-(5-oxo...) and their biological activities:
-
Antioxidant Activity : A recent study demonstrated that certain tetrazole derivatives exhibit significant antioxidant properties, which are beneficial for combating oxidative stress-related diseases .
Compound DPPH Scavenging Activity (%) at 1000 μg/mL Ascorbic Acid 98.91 Compound S3 57.35 Compound S10 61.84 - Anticancer Potential : Some tetrazole derivatives have shown promising results in anticancer assays, indicating their ability to inhibit cancer cell proliferation . This opens avenues for further exploration of (E)-N-cyclopropyl-2-(5-oxo...) in cancer research.
- Cytotoxicity Assessments : Evaluations of cytotoxicity are crucial for determining the therapeutic index of new compounds. Studies suggest that many tetrazole-based compounds maintain low cytotoxic profiles while exhibiting potent biological activities .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
No direct comparative studies of (E)-N-cyclopropyl-2-(5-oxo-4-(4-(2-phenylvinylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide were identified in the provided evidence. However, hypothetical comparisons can be drawn based on structural analogs:
Tetrazole-Containing Analogs
Tetrazole rings are often used as bioisosteres for carboxylic acids due to improved metabolic stability and similar pKa values. For example:
- Losartan : An angiotensin II receptor antagonist containing a tetrazole ring. Compared to the query compound, Losartan lacks the sulfonamide and cyclopropyl groups but shares the tetrazole’s role in enhancing bioavailability .
- Cefazolin : A cephalosporin antibiotic with a tetrazole-thiol group. Unlike the query compound, its antibacterial activity relies on β-lactam ring reactivity rather than sulfonamide-mediated interactions .
Sulfonamide Derivatives
Sulfonamides are prevalent in antimicrobial and anticancer agents. Key comparisons include:
- Sulfamethoxazole : A sulfonamide antibiotic. Its mechanism (dihydropteroate synthase inhibition) differs from the query compound’s hypothetical kinase/tetrazole-mediated activity.
- Celecoxib : A COX-2 inhibitor with a sulfonamide group. The query compound’s phenylvinylsulfonamido moiety may enable covalent binding to target proteins, similar to kinase inhibitors like Ibrutinib .
Cyclopropyl-Containing Compounds
Cyclopropyl groups enhance conformational rigidity and metabolic resistance:
- Ticagrelor : A platelet inhibitor with a cyclopropylamine group. Its mechanism (P2Y12 antagonism) is distinct but highlights the cyclopropyl group’s role in improving pharmacokinetics .
Table 1: Hypothetical Comparative Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
